molecular formula C12H22N2O2S2 B2387549 N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide CAS No. 443651-85-2

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide

Cat. No.: B2387549
CAS No.: 443651-85-2
M. Wt: 290.44
InChI Key: UAAVGOTUBIGCLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide typically involves the reaction of 3-methyl-1,1-dioxothiolane with azepane-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique properties and applications.

Scientific Research Applications

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide can be compared with other thiolactams, such as:

  • N-(3-methyl-1,1-dioxothiolan-3-yl)piperidine-1-carbothioamide
  • N-(3-methyl-1,1-dioxothiolan-3-yl)morpholine-1-carbothioamide

These compounds share similar structural features but differ in their biological activities and applications. This compound is unique due to its specific molecular structure, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S2/c1-12(6-9-18(15,16)10-12)13-11(17)14-7-4-2-3-5-8-14/h2-10H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAVGOTUBIGCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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